![molecular formula C13H18BrNO2S B4430618 4-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430618.png)
4-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine
説明
4-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine, also known as BTEC, is a chemical compound that has garnered attention in scientific research due to its unique properties. BTEC is a member of the thienylcarbonyl family and has been found to have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to interact with various proteins and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have potential therapeutic effects in the treatment of Alzheimer's disease. This compound has also been found to inhibit the growth of cancer cells, although the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects, improving cognitive function and reducing oxidative stress in the brain. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 4-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine in lab experiments is its unique chemical structure, which may allow for the development of new drugs or materials with specific properties. Additionally, this compound has been found to have a relatively low toxicity profile, making it a potentially safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its relatively low yield, which may make it difficult to produce large quantities for commercial use. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for the study of 4-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the exploration of this compound's potential as an agrochemical for use in crop protection. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Further studies are also needed to investigate the potential use of this compound in the development of new materials for use in electronics and other applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its unique chemical structure and relatively low toxicity profile make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential as an agrochemical.
科学的研究の応用
4-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine has been found to have potential applications in various scientific research fields. In the pharmaceutical industry, this compound has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been investigated as a potential agrochemical for use as a herbicide or fungicide. Additionally, this compound has been explored for its potential use in the development of new materials such as organic semiconductors and liquid crystals.
特性
IUPAC Name |
(4-bromo-5-ethylthiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-4-11-10(14)5-12(18-11)13(16)15-6-8(2)17-9(3)7-15/h5,8-9H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMCMFZWAMGILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CC(OC(C2)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4430535.png)

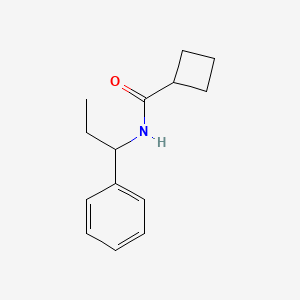
![ethyl [1-(4-pyridinyl)ethyl]carbamate](/img/structure/B4430546.png)
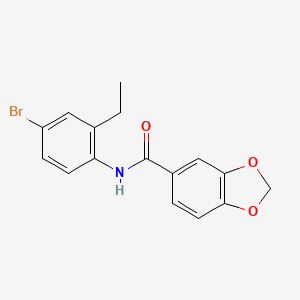
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methylpiperazine](/img/structure/B4430557.png)
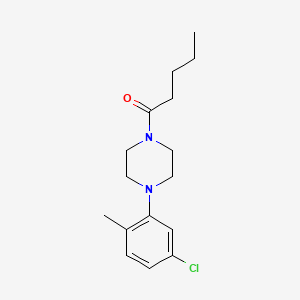
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B4430565.png)
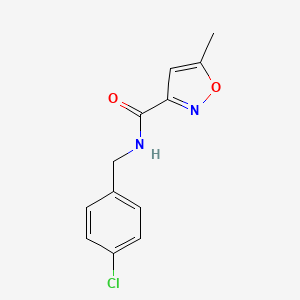
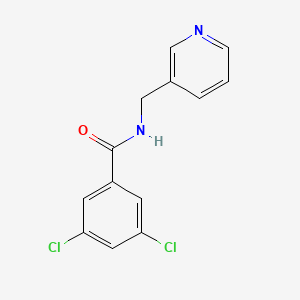
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4430592.png)
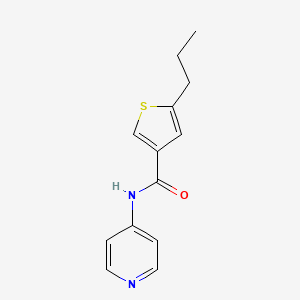
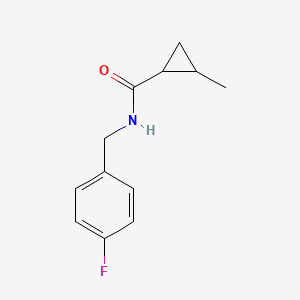
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)